molecular formula C19H13ClFN3O2S B13378967 (5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No.: B13378967
M. Wt: 401.8 g/mol
InChI Key: QMDYFYCBVODOPA-NXVVXOECSA-N
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Description

The compound (5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one features a thiazol-4-one core substituted with a 4-fluoroanilino group at position 2 and a Z-configured indole-derived moiety at position 5. The 4-fluoroanilino group contributes electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Properties

Molecular Formula

C19H13ClFN3O2S

Molecular Weight

401.8 g/mol

IUPAC Name

(5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H13ClFN3O2S/c20-9-10-24-14-4-2-1-3-13(14)15(18(24)26)16-17(25)23-19(27-16)22-12-7-5-11(21)6-8-12/h1-8H,9-10H2,(H,22,23,25)/b16-15-

InChI Key

QMDYFYCBVODOPA-NXVVXOECSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)/C(=O)N2CCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C(=O)N2CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the chloroethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.

Scientific Research Applications

1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and indole moiety play crucial roles in its bioactivity, potentially interacting with enzymes, receptors, or DNA. These interactions can lead to the inhibition of certain biochemical pathways or the activation of others, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Implications Reference
(5Z)-5-[1-(2-Chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one (Target) Thiazol-4-one 2-(4-fluoroanilino); 5-(2-chloroethyl indolylidene) Not specified Potential alkylating activity due to 2-chloroethyl group; planar conformation likely N/A
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-[1-(4-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one Thiazol-4-one 2-(4-fluorophenyl piperazine); 5-(benzodioxolylmethylene) Microwave (72% yield) Enhanced solubility due to piperazine; benzodioxol may improve aromatic stacking interactions
5-[(3-Chlorophenyl)methyl]-2-(4-fluoroanilino)-1,3-thiazol-4-one Thiazol-4-one 2-(4-fluoroanilino); 5-(3-chlorophenylmethyl) Conventional synthesis Higher lipophilicity; potential toxicity concerns (noted in safety data)
(5Z)-2-(4-Fluorophenyl)-5-[1-(4-methylbenzyl)-2-oxoindol-3-ylidene]-thiazolo[3,2-b]triazol-6-one Thiazolo-triazolone 2-(4-fluorophenyl); fused triazolone ring Not specified Increased rigidity due to fused ring; altered electronic properties
(Z)-5-(Substituted benzylidene)-2-(substituted anilino)thiazol-4(5H)-one derivatives Thiazol-4-one Variable benzylidene and anilino groups (e.g., methoxy, nitro) Reflux or microwave Tunable electronic effects; substituents modulate bioavailability and target binding

Electronic and Steric Considerations

  • Alkylating Moieties: The 2-chloroethyl group in the target compound may enable covalent binding to nucleophilic residues (e.g., cysteine), a feature absent in non-chlorinated analogues like those with piperazine or benzodioxol substituents .
  • Planarity and Conformation: Crystallographic data for isostructural compounds (e.g., ) suggest that planar conformations dominate, facilitating π-π stacking.

Key Physicochemical Properties

Property Target Compound 5k () 3-Chlorophenylmethyl Analogue ()
Molecular Weight ~450 g/mol (estimated) 416.49 g/mol 409.89 g/mol
Likely LogP High (due to chloroethyl/fluorophenyl) Moderate (piperazine enhances polarity) High (chlorophenyl group)
Crystallinity Likely planar (based on isostructural data) Planar (confirmed via XRD) Not reported

Structural Insights from Crystallography

  • Isostructurality : Compounds in crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Similar planar conformations suggest that the target compound may adopt analogous packing arrangements .

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